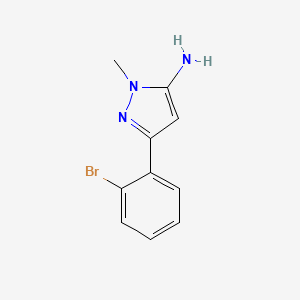

3-Amino-5-(2-bromophenyl)-2-methylpyrazole

Description

Overview of Pyrazole (B372694) Heterocycles in Contemporary Chemical Sciences

Pyrazole is a five-membered aromatic heterocyclic compound containing two adjacent nitrogen atoms. wikipedia.orgpharmajournal.net This unique structure imparts a range of valuable chemical and physical properties, making pyrazole derivatives a focal point in various scientific disciplines. numberanalytics.commdpi.com In contemporary chemical sciences, pyrazoles are recognized as "privileged scaffolds" due to their frequent appearance in biologically active compounds. nih.govnih.gov

The pyrazole ring system is a key component in numerous pharmaceutical agents, exhibiting a wide spectrum of activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govnih.gov Notable drugs containing the pyrazole core include the anti-inflammatory celecoxib (B62257) and the anabolic steroid stanozolol. wikipedia.org Beyond medicine, pyrazole derivatives are crucial in the agrochemical industry, serving as effective herbicides, insecticides, and fungicides. numberanalytics.comnih.gov Furthermore, their applications extend to materials science, where they are utilized in the development of luminescent materials, conducting polymers, and liquid crystals. numberanalytics.comnih.gov

Historical Context and Evolution of Pyrazole Research Methodologies

The study of pyrazoles has a rich history dating back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. wikipedia.orgmdpi.com Shortly after, in 1889, Edward Buchner achieved the first synthesis of the pyrazole ring itself. mdpi.comglobalresearchonline.net

Early synthetic methods, which are still relevant today, laid the foundation for pyrazole chemistry. The Knorr synthesis, involving the condensation of a β-diketone with a hydrazine (B178648), remains a classic and widely used method for preparing substituted pyrazoles. numberanalytics.commdpi.com Another foundational method is the Pechmann synthesis, developed in 1898, which utilized acetylene (B1199291) and diazomethane. wikipedia.org

Over the decades, research methodologies have evolved significantly. While traditional cyclocondensation reactions remain a staple, modern synthetic chemistry has introduced more sophisticated and efficient techniques. nih.gov These include multicomponent reactions, which allow for the synthesis of complex pyrazole derivatives in a single step, and the use of advanced catalytic systems to improve yields and regioselectivity. nih.govresearchgate.net The development of these innovative synthetic routes has been crucial in expanding the diversity of accessible pyrazole structures for research and application. mdpi.com

Importance of Specific Substituents in Pyrazole Core Structures

The presence of an amino group (-NH2), particularly at the C3 position, is of special interest in medicinal chemistry. nih.gov 3-aminopyrazoles are recognized as important building blocks for the synthesis of more complex heterocyclic systems and are found in compounds with significant biological activities, including anticancer and anti-inflammatory properties. nih.govresearchgate.net

The amino group is an electron-donating group, which influences the electronic properties of the pyrazole ring, potentially increasing the electron density at other positions and affecting its reactivity in further chemical transformations. researchgate.net For instance, the exocyclic NH2 group can act as a nucleophile, participating in cyclocondensation reactions to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. mdpi.com The position of the amino group is crucial; 3-aminopyrazole (B16455) isomers often exhibit different biological profiles compared to their 4-amino and 5-amino counterparts. nih.govresearchgate.net

Attaching an aryl group, such as a phenyl ring, to the pyrazole core can significantly impact its properties. Phenyl substituents can introduce steric bulk and participate in hydrophobic interactions, which can be critical for binding to biological targets like enzymes. nih.gov

The inclusion of a halogen, specifically bromine, on the phenyl ring (forming a bromophenyl group) further modifies the molecule's characteristics. Halogen atoms are known to modulate the lipophilicity and electronic nature of a molecule. The bromo substituent is an electron-withdrawing group via induction but can also participate in halogen bonding, a type of non-covalent interaction that can influence molecular recognition and binding affinity. nih.gov In some pyrazole-based compounds, the presence of a bromo group on a phenyl substituent has been shown to enhance biological activity. nih.gov The "ortho" position of the bromine atom in a 2-bromophenyl group creates a specific spatial and electronic arrangement that can lead to unique intramolecular interactions or specific binding conformations.

The pyrazole ring has two nitrogen atoms, and in an unsubstituted pyrazole, the proton can reside on either nitrogen, a phenomenon known as tautomerism. mdpi.com Attaching a methyl group to one of these nitrogens, as in N-methylation, fixes the tautomeric form. This is structurally significant as it removes the acidic N-H proton, preventing the molecule from acting as a hydrogen bond donor at that position and altering its acid-base properties. mdpi.com

Rationale for Investigating 3-Amino-5-(2-bromophenyl)-2-methylpyrazole in a Research Context

The investigation of this compound is driven by the unique combination of its constituent functional groups, each contributing to a potentially novel chemical profile. The compound serves as a scaffold for exploring new chemical space in drug discovery and materials science.

The rationale for its study can be summarized as follows:

Synergistic Functional Groups: The molecule combines the biologically significant 3-amino pyrazole core with a sterically demanding and electronically modified 2-bromophenyl group, and a fixed N-methyl configuration. This specific arrangement of substituents is a target for structure-activity relationship (SAR) studies.

Drug Discovery Potential: Given that aminopyrazoles are known pharmacophores and that halogenated phenyl rings can enhance binding, this compound represents a promising starting point for the development of new therapeutic agents, potentially as kinase inhibitors or other enzyme-targeting drugs. nih.govnih.gov

Synthetic Intermediate: The presence of the reactive amino group and the bromo-substituent offers multiple sites for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules and fused heterocyclic systems. mdpi.com

By systematically studying this compound, researchers can gain valuable insights into how these specific structural features collectively influence chemical reactivity, biological activity, and physical properties, thereby advancing the broader field of heterocyclic chemistry.

Scope and Objectives of Academic Inquiry on this compound

The specific compound, this compound, has been identified within chemical databases, and its basic properties are cataloged by various suppliers. However, detailed academic studies focusing exclusively on its synthesis, characterization, and application are not widely available in peer-reviewed literature. This often indicates that the compound may be a novel intermediate in a proprietary drug discovery pipeline, part of an ongoing research project yet to be published, or a specialized building block for which public domain research is limited.

The primary objective of academic inquiry into a molecule like this compound would be to fully characterize its chemical and physical properties and to explore its potential utility, particularly as a scaffold in medicinal chemistry. Based on its structural features, research would likely focus on several key areas.

Detailed Research Focus:

Synthesis and Characterization: A primary goal would be the development and optimization of a regioselective synthesis route. Following synthesis, comprehensive characterization using modern analytical techniques is crucial. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity, as well as X-ray crystallography to determine its three-dimensional structure.

Medicinal Chemistry Applications: Given that the 3-aminopyrazole core is a known hinge-binding motif for kinases, a major research objective would be to investigate this compound as a potential kinase inhibitor. nih.gov This would involve screening it against a panel of kinases to identify potential targets. The presence of the 2-bromophenyl group offers a handle for further chemical modification through cross-coupling reactions to enhance potency and selectivity.

Materials Science: The aromatic and heterocyclic nature of the compound could make it a candidate for investigation in materials science, for example, as a building block for organic light-emitting diodes (OLEDs) or as a ligand for creating novel metal-organic frameworks (MOFs).

Agrochemical Research: The pyrazole core is prevalent in agrochemicals. mdpi.com Research could explore the herbicidal, fungicidal, or insecticidal properties of this specific derivative.

While extensive published findings are not currently available, the fundamental chemical data for this compound provides a foundation for these future academic pursuits.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1152708-91-2 | bldpharm.comangenechemical.com |

| Molecular Formula | C₁₀H₁₀BrN₃ | bldpharm.comangenechemical.com |

| Molecular Weight | 252.11 g/mol | bldpharm.comangenechemical.com |

| MDL Number | MFCD11209699 | bldpharm.comangenechemical.com |

Chemical Identifiers for this compound

| Identifier Type | Identifier | Source |

|---|---|---|

| InChI | InChI=1S/C9H8BrN3.ClH/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8;/h1-5H,(H3,11,12,13);1H | cymitquimica.com |

| InChI Key | IQMUANNWXBSNSJ-UHFFFAOYSA-N | cymitquimica.com |

| SMILES | CN1N=C(C2=CC=CC=C2Br)C=C1N | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromophenyl)-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-14-10(12)6-9(13-14)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKMLTGKPZPDSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Mechanistic Pathways for 3 Amino 5 2 Bromophenyl 2 Methylpyrazole

Classical and Contemporary Approaches to Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several robust methods available. These strategies primarily revolve around the condensation of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative.

Regioselective Knorr Pyrazole Synthesis and its Adaptations for Substituted Pyrazoles

The Knorr pyrazole synthesis, first reported in 1883, is a classical and widely used method for preparing pyrazoles. nih.gov It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govnih.gov The mechanism typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.govchim.it

A significant challenge in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is controlling the regioselectivity. The initial nucleophilic attack can occur at either of the two carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles. libretexts.org The regiochemical outcome is influenced by several factors:

Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.

Electronic Effects: The more electrophilic carbonyl carbon is more susceptible to nucleophilic attack. For instance, in a 1,3-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl. pdx.edu

Reaction Conditions: The pH of the reaction medium can influence the rate of the initial condensation and the subsequent cyclization, thereby affecting the product distribution. libretexts.org Acid catalysis is often employed to activate the carbonyl group for nucleophilic attack. nih.govchim.it

Modern adaptations of the Knorr synthesis often employ specific catalysts or reaction conditions to enhance regioselectivity. For instance, the use of acid catalysis can direct the reaction pathway, and in some cases, the choice of solvent can also play a role. libretexts.org When using substituted hydrazines like methylhydrazine, the substitution pattern of the resulting pyrazole is determined by which nitrogen atom of the hydrazine participates in the initial condensation and which partakes in the cyclization.

Cyclocondensation Reactions Involving Hydrazine Derivatives and 1,3-Dicarbonyl Compounds

The cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds remains the most direct and common route to pyrazole synthesis. researchgate.net This reaction is versatile, allowing for a wide range of substituents on both the hydrazine and the dicarbonyl component. The fundamental reaction involves the formation of two new carbon-nitrogen bonds to close the five-membered ring.

The general mechanism can be summarized as follows:

Nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound.

Formation of a carbinolamine intermediate.

Dehydration to form a hydrazone.

Intramolecular nucleophilic attack of the second nitrogen atom on the remaining carbonyl group.

Formation of a second carbinolamine intermediate within the cyclic structure.

Final dehydration to yield the aromatic pyrazole.

This pathway is exemplified in numerous syntheses of substituted pyrazoles. nih.govacs.org The efficiency and regioselectivity of the cyclocondensation can be fine-tuned by adjusting the reaction conditions as discussed in the Knorr synthesis section.

Multi-Component Reaction Methodologies for Functionalized Pyrazoles

Multi-component reactions (MCRs) have gained prominence as an efficient and atom-economical approach to synthesizing complex molecules like functionalized pyrazoles in a single step. These reactions combine three or more reactants in a one-pot procedure, offering significant advantages in terms of simplicity and efficiency.

Several MCR strategies have been developed for pyrazole synthesis. A common approach involves the in situ generation of a 1,3-dicarbonyl compound which then reacts with a hydrazine. For example, a Claisen condensation to form the dicarbonyl followed by a Knorr-type cyclization can be performed in one pot. Other MCRs might involve the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a hydrazine derivative to construct the pyrazole ring with various functionalities.

Specific Synthetic Routes Targeting 3-Amino-5-(2-bromophenyl)-2-methylpyrazole and its Precursors

The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available materials. The key steps involve the formation of a specific 1,3-dicarbonyl precursor, a regioselective pyrazole ring formation, and the introduction of the amino group.

Synthesis of Key Intermediates Bearing the 2-Bromophenyl and Methyl Substituents

A plausible synthetic route begins with the preparation of the key intermediate, 1-(2-bromophenyl)butane-1,3-dione (B1315037). This can be achieved via a Claisen condensation reaction.

Step 1: Synthesis of 1-(2-bromophenyl)butane-1,3-dione

The Claisen condensation involves the reaction of an ester with a ketone in the presence of a strong base. For the synthesis of 1-(2-bromophenyl)butane-1,3-dione, 2'-bromoacetophenone (B1265738) can be reacted with ethyl acetate (B1210297) using a base such as sodium ethoxide or sodium hydride.

Reaction Scheme: Claisen Condensation

2'-Bromoacetophenone + Ethyl Acetate --(Base)--> 1-(2-bromophenyl)butane-1,3-dione

The mechanism involves the deprotonation of the α-carbon of ethyl acetate by the base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 2'-bromoacetophenone. Subsequent loss of the ethoxide leaving group yields the desired 1,3-dicarbonyl compound.

Step 2: Synthesis of 5-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole

The next step is the cyclocondensation of 1-(2-bromophenyl)butane-1,3-dione with methylhydrazine. This is a Knorr-type pyrazole synthesis. The regioselectivity of this reaction is crucial for obtaining the desired N-methylated pyrazole. The reaction of an unsymmetrical β-diketone with methylhydrazine can lead to two possible isomers. In this case, the more nucleophilic nitrogen of methylhydrazine (the one with the methyl group) will likely attack the more electrophilic carbonyl (the one attached to the bromophenyl group), and the less substituted nitrogen will attack the acetyl carbonyl. However, the regiochemical outcome can often be controlled by reaction conditions. libretexts.org For the synthesis of the target compound, the desired isomer is 5-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole.

Reaction Scheme: Pyrazole Formation

1-(2-bromophenyl)butane-1,3-dione + Methylhydrazine --(Acid/Heat)--> 5-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole

Incorporation of the Amino Functionality via Direct or Indirect Methods

With the pyrazole core constructed, the final step is the introduction of the amino group at the 3-position. This can be achieved through indirect methods, most commonly via nitration followed by reduction.

Indirect Method: Nitration and Subsequent Reduction

Nitration: The pyrazole ring can be nitrated using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the ring. The electron-donating methyl group at position 1 and the phenyl group at position 5 will direct the electrophilic nitration to the 4-position. To achieve nitration at the 3-position, a different strategy might be needed, or it may occur as a minor product. However, for the purpose of this proposed synthesis, we will consider the possibility of nitration followed by rearrangement or direct nitration under specific conditions. A more plausible route would be to start with a precursor that already has a group at the 3-position that can be converted to an amino group.

Reduction: Assuming the successful synthesis of 5-(2-bromophenyl)-2-methyl-3-nitropyrazole, the nitro group can be readily reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation (e.g., H₂/Pd-C), or iron powder in acidic medium.

Reaction Scheme: Amination via Nitration and Reduction

5-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole --(Nitrating Agent)--> 5-(2-bromophenyl)-2-methyl-3-nitropyrazole --(Reducing Agent)--> this compound

Direct Amination

Direct amination of the pyrazole ring is a more challenging but potentially more efficient method. Electrophilic amination reagents can be used, but these reactions can be complex and may require specific directing groups on the pyrazole ring to achieve the desired regioselectivity.

Data Tables

Table 1: Key Intermediates and Reagents

| Compound Name | Structure | Role |

|---|---|---|

| 2'-Bromoacetophenone | Starting Material | |

| Ethyl Acetate | Reagent | |

| 1-(2-bromophenyl)butane-1,3-dione | Key Intermediate | |

| Methylhydrazine | Reagent | |

| 5-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole | Key Intermediate |

Table 2: Summary of Synthetic Steps

| Step | Reaction Type | Starting Material | Key Reagent(s) | Product |

|---|---|---|---|---|

| 1 | Claisen Condensation | 2'-Bromoacetophenone | Ethyl Acetate, Base (e.g., NaOEt) | 1-(2-bromophenyl)butane-1,3-dione |

| 2 | Knorr Pyrazole Synthesis | 1-(2-bromophenyl)butane-1,3-dione | Methylhydrazine, Acid | 5-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole |

| 3a | Nitration | 5-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole | HNO₃/H₂SO₄ | 5-(2-bromophenyl)-2-methyl-3-nitropyrazole |

Optimization of Reaction Conditions for Improved Yield and Selectivity

The successful synthesis of this compound hinges on the meticulous optimization of various reaction parameters. The classic approach to forming the 3-aminopyrazole (B16455) core involves the condensation of a β-ketonitrile with a hydrazine derivative. For the target molecule, this would typically involve a reaction between 2-bromo-β-cyanocinnamic acid precursor and methylhydrazine. Key variables that must be fine-tuned include temperature, reaction time, solvent, and the choice and amount of catalyst.

Systematic optimization studies, often employing Design of Experiments (DoE), are crucial for maximizing yield and regioselectivity. For instance, in related pyrazole syntheses, adjusting the temperature can significantly impact reaction rates and byproduct formation. A study on the synthesis of 2,3,5-trimethylpyridine (B1346980) found that a temperature of 150 °C and a reaction time of 24 hours were optimal. shd-pub.org.rs Similarly, the choice of acid or base catalyst can dictate the reaction pathway. The synthesis of 3-amino-5-methylpyrazole, for example, can be performed at temperatures ranging from 10 to 200 °C, with a preferred range of 30° to 100° C when conducted in an aqueous medium. google.com The pH may also be adjusted to between 1 and 2 to facilitate the reaction. google.com The selection of the solvent is also critical; while various organic solvents like ethanol, toluene, and acetonitrile (B52724) have been used, the push towards greener protocols has increased interest in aqueous or solvent-free conditions. tandfonline.com

Interactive Table:

Table 1: Optimization Parameters for Pyrazole Synthesis| Parameter | Variable | Typical Range/Options | Effect on Synthesis |

|---|---|---|---|

| Temperature | Reaction Temperature | 10 - 200 °C google.com | Affects reaction rate and selectivity. |

| Time | Reaction Duration | Minutes to 48+ hours | Influences product completion and degradation. |

| Catalyst | Type and Loading | Mineral acids, organic acids, metal salts, organocatalysts shd-pub.org.rsnih.gov | Determines reaction mechanism and regioselectivity. |

| Solvent | Medium | Ethanol, Toluene, Water, Solvent-Free tandfonline.comckthakurcollege.net | Impacts solubility, reaction rate, and green profile. |

| pH | Acidity/Basicity | 1 - 14 | Affects reactant protonation state and catalyst activity. google.com |

Advanced Catalytic Systems in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on advanced catalytic systems to achieve transformations that are otherwise difficult or inefficient. The synthesis of the target pyrazole benefits significantly from such innovations, which offer enhanced control over selectivity and reactivity.

Transition Metal-Catalyzed Coupling Reactions in Pyrazole Synthesis

While the core pyrazole ring is often formed via condensation, transition metal catalysis is indispensable for introducing the 2-bromophenyl substituent at the C5 position. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are powerful methods for forming the C-C bond between the pyrazole ring and the aryl group. This typically involves a pre-functionalized pyrazole (e.g., a 5-halopyrazole) and an appropriate organoboron or organotin reagent.

Furthermore, transition metals like copper and nickel are pivotal in N-arylation reactions, which could be an alternative strategy for constructing related compounds. chim.it Although less common for N-methylation, these catalysts are crucial for creating complex N-aryl pyrazole derivatives, demonstrating their versatility in pyrazole functionalization. chim.it The development of specialized ligands has been key to improving the efficiency and scope of these coupling reactions, allowing them to proceed under milder conditions with lower catalyst loadings.

Organic Catalysis and Biocatalytic Approaches

Organocatalysis has emerged as a powerful alternative to metal-based systems, offering advantages in terms of cost, toxicity, and environmental impact. researchgate.net For pyrazole synthesis, organocatalysts like secondary amines (e.g., proline and its derivatives) can facilitate asymmetric Michael additions and cycloaddition reactions, providing enantiomerically enriched products. nih.govacs.org For instance, the synthesis of pyrano[2,3-c]pyrazoles has been achieved with excellent yields and enantioselectivities using cinchona alkaloid-derived catalysts. nih.gov Such strategies could be adapted to control stereocenters if chiral variants of the target molecule were desired.

Biocatalysis represents a frontier in synthetic chemistry, utilizing enzymes to perform highly selective transformations under mild, aqueous conditions. While specific enzymes for the direct synthesis of this compound are not yet established, related research is promising. For example, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has been used for the asymmetric synthesis of N-arylated aspartic acids, which are precursors to chiral pyrazolidin-3-ones. core.ac.uk This chemoenzymatic approach, which involves an enzymatic hydroamination followed by a chemical cyclization, highlights the potential for developing biocatalytic routes to complex aminopyrazole precursors. core.ac.uk

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly guiding the development of new synthetic protocols, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-Assisted Synthesis and its Mechanistic Advantages

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. rsc.org Instead of conventional heating, microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. nih.gov For the synthesis of pyrazoles, microwave irradiation can drive condensation and cyclization reactions to completion in minutes rather than hours. nih.govnih.gov A solvent-free, microwave-assisted approach for reacting phenyl glycidyl (B131873) ether with pyrazoles demonstrated rapid reaction times and competitive yields compared to traditional methods. nih.gov The mechanistic advantage lies in the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to a rapid increase in internal temperature and overcoming activation energy barriers more efficiently than conductive heating.

Interactive Table:

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis| Synthesis Method | Typical Reaction Time | Typical Yield | Key Advantage | Source Example |

|---|---|---|---|---|

| Conventional Heating | 72 hours | 75% | Simplicity of setup | Synthesis of pyrazole derivatives in acetone. tandfonline.com |

| Microwave Irradiation | 2 - 4 minutes | 94% | Speed, efficiency, higher yield | Synthesis of pyrazolo[3,4-b]pyridine derivative. nih.gov |

Solvent-Free and Aqueous Media Synthetic Protocols

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions offer significant environmental benefits. tandfonline.com These reactions can be performed by grinding reactants together, sometimes with a catalytic amount of a solid support or an ionic liquid, which acts as both a catalyst and a reaction medium. tandfonline.comjetir.org This approach has been successfully applied to the synthesis of various pyrazole derivatives, affording high yields with simple work-up procedures. tandfonline.comjetir.org

Flow Chemistry Methodologies for Continuous Production and Reaction Efficiency

The transition from batch to continuous manufacturing processes in the chemical industry has highlighted the advantages of flow chemistry, including enhanced safety, improved reaction control, and greater efficiency. galchimia.com For the synthesis of pyrazole derivatives, flow chemistry offers a robust platform for continuous production, particularly when dealing with hazardous intermediates like hydrazines. nih.govmdpi.com

The synthesis of this compound can be adapted to a continuous flow process. A hypothetical multistep flow setup would involve the sequential introduction of reagents into a system of interconnected reactors and purification modules. mit.edu The primary starting materials would likely be a β-ketonitrile, specifically 2-(2-bromophenyl)-3-oxopropanenitrile (B1528662), and methylhydrazine.

A typical flow system would consist of:

Reagent Introduction: Separate streams of the β-ketonitrile and methylhydrazine solutions are pumped from reservoirs.

Mixing: The streams converge at a T-mixer to ensure rapid and homogeneous mixing.

Reaction Coil: The combined stream flows through a heated coil reactor. The residence time, temperature, and pressure within the coil are precisely controlled to optimize the cyclocondensation reaction. nih.gov This controlled environment minimizes the formation of byproducts and allows for safe handling of the exothermic reaction.

In-line Analysis/Quenching: The product stream can be monitored in real-time using techniques like IR or UV-Vis spectroscopy. A quenching agent can be introduced to stop the reaction at the optimal point.

Purification: The crude product stream can be directed through a continuous liquid-liquid extraction module to remove unreacted starting materials and catalysts, followed by a crystallization or chromatography unit for final purification.

Table 1: Representative Parameters for Continuous Flow Synthesis of Pyrazoles

| Parameter | Typical Range/Value | Purpose | Reference |

| Residence Time | 2 - 30 minutes | Controls the duration of the reaction for optimal conversion. | mit.edu |

| Temperature | 140 - 170 °C | Increases reaction rate for the cyclocondensation step. | galchimia.commdpi.com |

| Pressure | ~100 psi | Allows for heating solvents above their atmospheric boiling points. | nih.gov |

| Reagent Ratio | 1:1 to 1:3 (Dicarbonyl:Hydrazine) | Optimizes conversion and minimizes side reactions. | galchimia.com |

Mechanistic Elucidation of Formation Pathways for this compound

The formation of the this compound ring is a classic example of heterocyclic synthesis, proceeding through a well-established cyclocondensation pathway.

Detailed Reaction Mechanisms of Key Synthetic Steps

The most common and direct synthesis of 3-aminopyrazoles involves the reaction of a β-ketonitrile with a hydrazine derivative. chim.it In the case of this compound, the key reactants are 2-(2-bromophenyl)-3-oxopropanenitrile and methylhydrazine.

The reaction mechanism proceeds through several distinct steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This forms a tetrahedral intermediate.

Dehydration to Form Hydrazone: The tetrahedral intermediate eliminates a molecule of water to form a more stable hydrazone intermediate. Given the two non-equivalent nitrogen atoms in methylhydrazine, this attack can, in principle, occur via either nitrogen.

Intramolecular Cyclization (Annulation): The remaining free amino group of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This 5-exo-dig cyclization step is crucial for the formation of the five-membered ring, leading to a non-aromatic pyrazoline intermediate. nih.gov

Tautomerization (Aromatization): The resulting cyclic intermediate undergoes a rapid tautomeric shift to achieve aromatic stability. This involves the migration of a proton and rearrangement of double bonds within the ring, yielding the final, stable 3-aminopyrazole product. nih.gov

This sequence of condensation, cyclization, and aromatization is a fundamental and efficient strategy for constructing the pyrazole core. mdpi.com

Investigation of Regioselectivity and Stereoselectivity

The synthesis of this compound from unsymmetrical precursors presents a significant challenge regarding regioselectivity. The reaction between 2-(2-bromophenyl)-3-oxopropanenitrile and methylhydrazine can potentially yield two different regioisomers.

The regiochemical outcome is determined by which nitrogen atom of methylhydrazine becomes N1 of the pyrazole ring and which becomes the exocyclic amino group after cyclization is not relevant in this specific synthesis, but rather which nitrogen attacks the carbonyl first and where the methyl group ends up. The primary point of regiochemical control is the initial condensation reaction. The two nitrogen atoms of methylhydrazine (Nα, bearing the methyl group, and the terminal Nβ) exhibit different nucleophilicity and are subject to different steric environments.

Isomer 1 (Desired Product): this compound. This is formed when the initial attack on the carbonyl carbon is by the substituted nitrogen (Nα) of methylhydrazine, placing the methyl group at the N2 position of the final pyrazole ring.

Isomer 2 (Potential Byproduct): 5-Amino-3-(2-bromophenyl)-1-methylpyrazole. This isomer would result if the initial attack occurs via the unsubstituted terminal nitrogen (Nβ), leading to the methyl group being at the N1 position.

The regioselectivity of this reaction is governed by a combination of electronic and steric factors, as well as reaction conditions like solvent and pH. conicet.gov.ar Generally, the reaction of a 1,3-dicarbonyl compound with methylhydrazine favors the formation of the isomer where the more nucleophilic, less hindered terminal nitrogen (Nβ) attacks the more electrophilic carbonyl group. nih.govconicet.gov.ar However, in the synthesis of 3-aminopyrazoles from β-ketonitriles, the subsequent cyclization onto the nitrile group is a key determinant. Studies on related systems have shown that using substituted hydrazines can direct the regioselectivity, sometimes with high preference for one isomer. chim.it The use of specific solvents, such as fluorinated alcohols, has been shown to dramatically increase regioselectivity in some pyrazole formations. conicet.gov.ar

Stereoselectivity is not a factor in the final aromatic product, as there are no chiral centers.

Table 2: Potential Regioisomers from the Reaction of 2-(2-bromophenyl)-3-oxopropanenitrile and Methylhydrazine

| Isomer | Structure Name | Formation Pathway |

| 1 (Desired) | This compound | Methylated nitrogen (Nα) becomes N2 of the pyrazole ring. |

| 2 (Byproduct) | 5-Amino-3-(2-bromophenyl)-1-methylpyrazole | Unsubstituted nitrogen (Nβ) becomes N2 of the pyrazole ring. |

Kinetic and Thermodynamic Aspects of Pyrazole Ring Closure

Kinetic Control: The initial steps of the reaction, including the nucleophilic attack of the hydrazine and the formation of the pyrazoline intermediate, are typically fast and reversible. These steps are under kinetic control, meaning the product that forms fastest is favored. wikipedia.org At lower temperatures, the reaction may favor the kinetically preferred intermediate.

Thermodynamic Control: The final step of the reaction is the irreversible aromatization of the pyrazoline intermediate. This step is under thermodynamic control, as it leads to the most stable product, the aromatic pyrazole ring. nih.govmdpi.com The large gain in stability due to the formation of the aromatic system is the primary driving force for the entire reaction sequence. researchgate.net

Table 3: Conceptual Kinetic vs. Thermodynamic Factors in Pyrazole Synthesis

| Factor | Kinetic Product (Pyrazoline Intermediate) | Thermodynamic Product (Pyrazole) |

| Rate of Formation | Faster | Slower (requires aromatization) |

| Activation Energy (Ea) | Lower | Higher |

| Product Stability | Less Stable | More Stable (Aromatic) |

| Favored Conditions | Low Temperature, Short Reaction Time | High Temperature, Long Reaction Time |

Sophisticated Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 3 Amino 5 2 Bromophenyl 2 Methylpyrazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution and the solid state.

While one-dimensional ¹H and ¹³C NMR provide initial insights, a full and unambiguous assignment of all proton and carbon signals for 3-Amino-5-(2-bromophenyl)-2-methylpyrazole requires a suite of two-dimensional (2D) NMR experiments. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the title compound, COSY would establish the correlations between adjacent aromatic protons on the 2-bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbons of the phenyl and pyrazole (B372694) rings by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for piecing together the molecular skeleton. For instance, correlations would be expected between the N-methyl protons and the C3 and C5 carbons of the pyrazole ring, as well as between the pyrazole ring protons and the carbons of the bromophenyl substituent. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps in determining the molecule's conformation and the relative orientation of its substituents. For example, NOESY could reveal through-space interactions between the N-methyl group and the 2-bromophenyl ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on data from similar pyrazole derivatives, is presented below. clockss.orgmdpi.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.7 | ~40 |

| Pyrazole C4-H | ~6.0 | ~95 |

| NH₂ | ~5.0 (broad) | - |

| Phenyl H3' | ~7.6 | ~133 |

| Phenyl H4' | ~7.3 | ~128 |

| Phenyl H5' | ~7.4 | ~131 |

| Phenyl H6' | ~7.2 | ~127 |

| Pyrazole C3 | - | ~155 |

| Pyrazole C5 | - | ~145 |

| Phenyl C1' | - | ~130 |

| Phenyl C2' | - | ~122 |

The solid-state form of a compound can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing crystalline and amorphous forms, and for identifying polymorphism. europeanpharmaceuticalreview.comnih.gov Different polymorphs of this compound would exhibit distinct ¹³C and ¹⁵N ssNMR spectra due to differences in their crystal lattice environments and intermolecular interactions. researchgate.net The chemical shifts in ssNMR are highly sensitive to the local molecular environment, making it an excellent tool for detecting multiple crystalline forms. europeanpharmaceuticalreview.com For pyrazole derivatives, ¹⁵N ssNMR is particularly useful for probing the tautomeric state and hydrogen bonding involving the nitrogen atoms. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental composition. For this compound (C₁₀H₁₀BrN₃), HRMS is used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 268.0134 | 268.0131 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. bohrium.comnih.gov

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrazole and phenyl rings would fall in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be found at lower wavenumbers, typically in the 500-600 cm⁻¹ range. nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the aromatic ring and the pyrazole ring are often strong in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Methyl) | Stretching | 2850-2960 |

| C=N/C=C (Ring) | Stretching | 1400-1600 |

| C-N | Stretching | 1250-1350 |

| C-Br | Stretching | 500-600 |

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Beyond the structure of a single molecule, single-crystal X-ray diffraction also elucidates how molecules are arranged in the crystal lattice. The study of intermolecular interactions is crucial for understanding the stability and physical properties of the solid state.

Conformational Analysis in Solid State

The conformation of a molecule in the solid state is a critical aspect of its structural chemistry, providing insights into the intermolecular forces that govern crystal packing and influencing its physicochemical properties. For pyrazole derivatives, the solid-state conformation is particularly interesting due to the potential for various intermolecular interactions, such as hydrogen bonding and π-stacking, which are influenced by the nature and position of substituents on the pyrazole ring.

While specific crystallographic data for this compound is not extensively available in the surveyed literature, the conformational analysis can be inferred by examining related structures and general principles governing substituted pyrazoles. The conformation of this molecule is primarily defined by the rotational freedom around the single bond connecting the pyrazole and the 2-bromophenyl rings.

In the solid state, substituted pyrazoles often adopt a non-planar conformation between the pyrazole ring and an attached phenyl ring. This twist is a result of steric hindrance between the substituents on both rings. For instance, in the crystal structure of 3-methyl-5-phenylpyrazole, a twist of approximately 18-21 degrees is observed between the pyrazole and phenyl rings. rsc.org Given the presence of a bulky bromine atom at the ortho position of the phenyl ring and a methyl group on the pyrazole nitrogen in this compound, a significant dihedral angle between the two rings is expected to minimize steric repulsion.

Furthermore, π–π stacking interactions between the aromatic pyrazole and bromophenyl rings can also play a role in stabilizing the crystal lattice. nih.gov The presence of both hydrogen bonding and π-stacking can lead to complex and well-ordered three-dimensional structures.

It is also noteworthy that the nature of substituents can influence the type of aggregation in the solid state. Bulkier substituents on pyrazoles have been shown to favor the formation of dimeric structures in the crystal. mdpi.com

While detailed experimental data for this compound is not available, the table below provides a hypothetical representation of the kind of crystallographic data that would be obtained from a single-crystal X-ray diffraction study, based on data for analogous compounds.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~14.1 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~1170 |

| Z | 4 |

| Dihedral Angle (pyrazole-phenyl) | ~40-60° |

This table is illustrative and not based on experimental data for the title compound.

Theoretical and Computational Investigations of 3 Amino 5 2 Bromophenyl 2 Methylpyrazole

Quantum Mechanical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of various molecular parameters that are crucial for understanding chemical behavior. For 3-Amino-5-(2-bromophenyl)-2-methylpyrazole, DFT calculations can predict its electronic characteristics, vibrational modes, and reactivity patterns.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic landscape of a molecule is dictated by the distribution of its electrons. Key to understanding this landscape are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. nih.govresearchgate.net

For this compound, theoretical calculations suggest that the HOMO is primarily localized on the aminopyrazole ring, a common feature for amino-substituted pyrazoles. The LUMO, conversely, is expected to be distributed over the pyrazole (B372694) ring and the 2-bromophenyl moiety. This distribution indicates that intramolecular charge transfer from the amino group to the bromophenyl ring is a plausible electronic transition. nih.gov

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. mdpi.com It is a valuable tool for predicting sites susceptible to electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are expected around the nitrogen atoms of the pyrazole ring and the amino group, indicating their nucleophilic character. The hydrogen atoms of the amino group and the region around the bromine atom are likely to exhibit positive potential (colored blue), highlighting their electrophilic nature.

Table 1: Predicted Electronic Properties of this compound (Based on DFT Calculations of Analogous Compounds)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -5.5 eV | Electron-donating capability |

| LUMO Energy | ~ -1.0 eV | Electron-accepting capability |

| HOMO-LUMO Gap | ~ 4.5 eV | Chemical stability and reactivity |

Note: The values in this table are predictive and based on DFT calculations performed on structurally similar aminopyrazole derivatives. They serve as an estimation for the electronic properties of this compound.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can accurately predict these vibrational frequencies, aiding in the interpretation of experimental spectra. For this compound, theoretical vibrational analysis can help assign specific vibrational modes to the observed spectral bands. nih.govnih.gov

Key predicted vibrational frequencies for this molecule would include the N-H stretching vibrations of the amino group, typically observed in the range of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would appear at a lower frequency, generally below 700 cm⁻¹. A comparison of calculated and experimental spectra is crucial for confirming the molecular structure. nih.govresearchgate.net

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretching (Amino Group) | 3450 - 3350 |

| C-H Stretching (Aromatic/Methyl) | 3100 - 2950 |

| C=N Stretching (Pyrazole Ring) | 1620 - 1580 |

| C=C Stretching (Aromatic Rings) | 1600 - 1450 |

| N-H Bending (Amino Group) | 1650 - 1600 |

| C-N Stretching | 1350 - 1250 |

| C-Br Stretching | 680 - 620 |

Note: These are predicted frequency ranges based on DFT calculations for similar compounds and serve as a guide for spectral analysis.

Chemical Reactivity Descriptors (Fukui Functions)

Fukui functions are conceptual DFT descriptors that help in predicting the local reactivity of different sites within a molecule. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) indicates the propensity of a site to accept an electron, while the function for electrophilic attack (f-) points to the site most likely to donate an electron.

For this compound, the Fukui function analysis is expected to show that the nitrogen atoms of the pyrazole ring and the amino group are the primary sites for electrophilic attack (higher f- values). Conversely, the carbon atoms of the pyrazole ring and the bromophenyl ring would be more susceptible to nucleophilic attack (higher f+ values). These predictions are invaluable for understanding the molecule's role in chemical reactions.

Molecular Dynamics (MD) Simulations

While quantum mechanical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore its conformational landscape, flexibility, and interactions with its environment.

Conformational Landscape and Flexibility Analysis of this compound

The presence of a single bond between the pyrazole ring and the 2-bromophenyl group allows for rotational freedom, leading to different possible conformations. MD simulations can explore the potential energy surface associated with this rotation and identify the most stable conformers. The conformational preference will be influenced by steric hindrance between the ortho-bromo substituent and the pyrazole ring, as well as potential intramolecular interactions. Analysis of the dihedral angle distribution between the two rings throughout the simulation can reveal the most populated conformational states.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.

For a compound like this compound, the initial step in computational analysis would be to identify potential protein targets. Based on the activities of similar pyrazole derivatives, kinases are a prominent class of targets. nih.govacs.org For instance, various pyrazole derivatives have been investigated as inhibitors of receptor tyrosine kinases (like VEGFR-2), serine/threonine kinases (like Aurora A and CDK2), and c-Jun N-terminal kinases (JNKs). nih.govacs.orgnih.gov

A typical ligand-protein interaction profiling would involve docking the 3D structure of this compound against a panel of known protein crystal structures. The results would be a series of binding energy scores, which help in prioritizing potential biological targets. For example, a study on 1H-pyrazole derivatives showed binding energies ranging from -8.57 to -10.35 kJ/mol against various kinases, indicating a potential inhibitory role. nih.govresearchgate.net

Table 1: Illustrative Molecular Docking Results for Structurally Related Pyrazole Derivatives Against Kinase Targets

| Compound Class | Protein Target | PDB ID | Binding Energy (kJ/mol) | Interacting Residues |

| Phenyl-pyrazole-thiadiazole | VEGFR-2 | 2QU5 | -10.09 | Leu840, Asn923, Cys919 |

| Phenyl-pyrazole-thiadiazole | Aurora A | 2W1G | -8.57 | - |

| Phenyl-pyrazole-thiadiazole | CDK2 | 2VTO | -10.35 | - |

Note: This table is illustrative and based on data for related pyrazole compounds, not this compound. nih.govnih.govresearchgate.net

Once a high-affinity target is identified, molecular docking can provide insights into the specific interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For aminopyrazole derivatives, the amino group and the pyrazole nitrogen atoms are often key hydrogen bond donors and acceptors. tandfonline.com The phenyl ring and the methyl group can engage in hydrophobic and van der Waals interactions within the protein's binding pocket. tandfonline.com

For example, in the context of kinase inhibition, the aminopyrazole core might form hydrogen bonds with the hinge region of the kinase, a critical interaction for many kinase inhibitors. nih.gov The 2-bromophenyl substituent would likely occupy a specific sub-pocket, and the bromine atom itself could potentially form halogen bonds, which are increasingly recognized as important in ligand-protein interactions. The N-methyl group would also influence the conformation and binding.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational methods used to understand the relationship between the chemical structure of a compound and its biological activity.

QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with experimentally determined activities (e.g., IC50 values) would be required. biointerfaceresearch.comnih.gov

Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each molecule. Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are then used to build the predictive model. biointerfaceresearch.com For instance, a QSAR study on pyrazole-benzimidazolone hybrids as inhibitors of human 4-Hydroxyphenylpyruvate dioxygenase (HPPD) yielded a model with a correlation coefficient (R) of 0.878 using MLR. biointerfaceresearch.com Such a model could then be used to predict the activity of new, unsynthesized derivatives.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target.

A pharmacophore model for a series of active aminopyrazole derivatives would reveal the crucial spatial relationships between features like the amino group, the pyrazole ring, and the substituted phenyl ring. This model serves as a 3D template for designing new molecules with potentially improved activity. For example, a pharmacophore model for monoamine triple uptake inhibitors based on pyran derivatives identified a 'folded' conformation as crucial for activity, highlighting the importance of the spatial arrangement of hydrophobic and cationic features. researchgate.net For this compound, a pharmacophore model would likely highlight the positions of the amino group, the aromatic ring, and the bromine atom as critical for interaction with a target protein.

Structure Activity Relationship Sar Studies and Ligand Design Principles for 3 Amino 5 2 Bromophenyl 2 Methylpyrazole Derivatives

Systematic Structural Modifications of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole

The journey to optimize the biological activity of this pyrazole (B372694) scaffold begins with a systematic dissection and modification of its key components. This involves altering the pyrazole core itself, functionalizing the amino group, exploring the effects of substituents on the bromophenyl moiety, and understanding the role of the N2-methyl group.

Variations at the Pyrazole Core (N1, C3, C4, C5 positions)

The pyrazole ring is the central anchor of the molecule, and modifications at its constituent atoms can dramatically influence its properties.

N1-Position: While the parent compound features a methyl group at the N2 position, the N1 position is unsubstituted. The introduction of various substituents at the N1 position has been a key area of investigation. SAR studies have shown that the nature of the N1-substituent can significantly impact activity. For instance, in related N-aryl-5-aminopyrazole series, the substitution pattern on the N-aryl ring is crucial for activity, often influencing interactions with the target protein. nih.gov The introduction of different lipophilic groups, such as larger alkyl or phenyl moieties, at the N1 position of similar 3,5-diphenylpyrazoles has been shown to decrease inhibitory activity against certain enzymes, suggesting that a smaller or unsubstituted N1 position might be favorable for specific targets. nih.gov

C3-Position: The amino group at the C3 position is a critical pharmacophore. Its basicity and ability to form hydrogen bonds are often central to receptor binding. The electronic nature of substituents on the pyrazole ring can influence the basicity of this amino group. mdpi.com

C5-Position: The 5-(2-bromophenyl) group is a key determinant of the molecule's interaction with its biological target. The nature of the substituent at this position is critical. In broader studies of 3,5-disubstituted pyrazoles, the electronic properties of the C5-substituent have been found to stabilize different tautomeric forms of the pyrazole ring. mdpi.com

Modifications of the Amino Group (e.g., acylation, alkylation)

The 3-amino group is a primary site for functionalization, allowing for the introduction of a wide array of substituents that can probe the binding pocket of a target protein.

Acylation: The conversion of the amino group to an amide through acylation is a common strategy in medicinal chemistry. This modification can introduce new hydrogen bond donors and acceptors, as well as alter the electronic properties and steric bulk at this position. Friedel-Crafts acylation, for example, is a well-established method for introducing acyl groups onto aromatic rings, and similar principles can be applied to the amino group of the pyrazole. masterorganicchemistry.com The nature of the acyl group, be it a simple acetyl or a more complex aromatic or heterocyclic acyl group, can have a profound impact on biological activity.

Alkylation: Alkylation of the amino group introduces alkyl chains of varying lengths and branching. This can modulate the lipophilicity of the molecule and explore hydrophobic pockets within the receptor binding site. As with acylation, Friedel-Crafts alkylation principles can be relevant for understanding the introduction of alkyl groups. masterorganicchemistry.comyoutube.com

Substituent Effects on the Bromophenyl Moiety (e.g., halogen, alkyl, methoxy)

The 2-bromophenyl group at the C5 position is a significant feature. The bromine atom itself, as a halogen, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Furthermore, the position and nature of other substituents on this phenyl ring can fine-tune the molecule's properties.

Studies on related phenylpyrazole derivatives have shown that the presence and position of substituents on the phenyl ring are critical for biological activity. For instance, in a series of 3-phenylpyrazole derivatives acting as androgen receptor antagonists, the substitution pattern on the phenyl ring was a key determinant of their antagonistic function. nih.gov The introduction of electron-withdrawing or electron-donating groups can alter the electronic landscape of the ring and influence its interaction with the target. For example, in some pyrazole-based kinase inhibitors, a nitro group on the phenyl ring was found to be more optimal for activity than other substituents like methyl, methoxy (B1213986), or chloro groups. nih.gov

| Modification Type | Substituent | Observed Effect on Activity (General Trends in Related Pyrazoles) |

| Phenyl Ring Substitution | Halogens (e.g., Cl, F) | Can improve activity, potentially through halogen bonding. |

| Alkyl (e.g., CH3) | Can enhance lipophilicity and fit into hydrophobic pockets. | |

| Methoxy (OCH3) | Can act as a hydrogen bond acceptor and influence electronics. |

Impact of the Methyl Group at Position 2

The methyl group at the N2 position of the pyrazole ring is not merely a passive substituent. Its presence prevents tautomerization that can occur in N-unsubstituted pyrazoles, thus locking the molecule into a specific isomeric form. This conformational rigidity can be advantageous for binding to a specific receptor site. The N-methylation also increases the lipophilicity of the pyrazole core. In the broader context of pyrazole-based kinase inhibitors, N-alkylation has been shown to influence both potency and selectivity. nih.gov The fixed nature of the N2-methyl group in this compound provides a stable platform for systematically exploring the effects of modifications at other positions.

Correlation of Structural Features with Mechanistic Biological Interactions

The ultimate goal of SAR studies is to understand how specific structural modifications translate into changes in biological activity at a mechanistic level. This primarily involves examining the influence of these changes on receptor binding.

Influence on Receptor Binding Specificity and Affinity

The affinity with which a ligand binds to its receptor is a direct measure of the strength of the interaction, while specificity refers to its ability to bind to the intended target over other, potentially related, receptors.

The various structural modifications discussed above can influence receptor binding in several ways:

Hydrogen Bonding: The 3-amino group is a key hydrogen bond donor. Acylation can introduce additional hydrogen bond acceptors (the carbonyl oxygen) and another donor (the amide N-H). Substituents on the bromophenyl ring, such as methoxy groups, can also act as hydrogen bond acceptors.

Steric Fit: The size and shape of the molecule are critical for fitting into the binding site. Bulky substituents can either enhance binding by filling a large pocket or hinder it by causing steric clashes.

Electronic Interactions: The electronic nature of the substituents influences the molecule's electrostatic potential and its ability to engage in favorable electrostatic interactions with the receptor. Electron-withdrawing groups on the phenyl ring, for instance, can alter the charge distribution across the entire molecule.

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the receptor. This specific interaction can significantly contribute to binding affinity and selectivity.

While specific receptor binding data for derivatives of this compound is not extensively available in the public domain, the principles derived from studies on related aminopyrazole and phenylpyrazole scaffolds provide a strong framework for predicting how structural changes will impact receptor interactions. For example, studies on phenylpyrazole insecticides have shown that enantiomers can exhibit stereoselective binding affinities for their target receptors, with van der Waals interactions playing a crucial role. nih.gov Similarly, research on 3-aminopyrazole-based kinase inhibitors has highlighted the importance of specific substitutions for achieving high potency and selectivity. nih.gov

Effects on Enzyme Inhibition Potency and Selectivity

The potency and selectivity of this compound as an enzyme inhibitor are intrinsically linked to its chemical structure. Modifications to the pyrazole core, the 3-amino group, the 5-(2-bromophenyl) ring, and the N-methyl group can significantly alter its interaction with a target enzyme's binding site.

The 3-amino group is a critical feature, likely serving as a key hydrogen bond donor. Its basicity and position are pivotal for forming strong interactions with amino acid residues such as aspartate, glutamate, or the peptide backbone in an enzyme's active site. The N-methyl group on the pyrazole ring prevents tautomerization, locking the scaffold in a specific conformation which can be crucial for binding affinity. uzh.ch This methylation also adds a small lipophilic feature that might interact with a hydrophobic pocket.

The 5-(2-bromophenyl) substituent plays a significant role in defining the molecule's orientation within the binding pocket. The bromine atom, being a bulky and lipophilic halogen, can occupy a hydrophobic sub-pocket. Furthermore, it can act as a halogen bond donor, a specific type of non-covalent interaction that has gained recognition in drug design. The ortho-position of the bromine atom induces a twist in the phenyl ring relative to the pyrazole core, a conformational constraint that can be either beneficial or detrimental to binding, depending on the topology of the active site.

Structure-activity relationship (SAR) studies would systematically explore these positions. For instance, replacing the bromine with other halogens (Cl, F) or with small alkyl groups (e.g., CH₃) could probe the importance of size, lipophilicity, and halogen bonding. Similarly, altering the substitution pattern on the phenyl ring (e.g., moving the bromine to the meta or para position) would provide insights into the spatial requirements of the binding site.

To illustrate the potential effects on enzyme inhibition, a hypothetical data table is presented below. This table showcases how modifications to the 5-phenyl substituent might influence the half-maximal inhibitory concentration (IC₅₀) against two hypothetical kinases, Kinase A and Kinase B, thereby affecting both potency and selectivity.

| Compound | R1 (at ortho-position) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Selectivity (Kinase B/Kinase A) |

| 1 | Br | 50 | 500 | 10 |

| 2 | Cl | 75 | 450 | 6 |

| 3 | F | 150 | 600 | 4 |

| 4 | CH₃ | 200 | 2000 | 10 |

| 5 | H | 500 | >10000 | >20 |

This table is for illustrative purposes and the data is hypothetical.

From this hypothetical data, one could infer that a bulky, lipophilic group at the ortho-position is favorable for potent inhibition of Kinase A, and that the bromine atom provides a good balance of potency and selectivity.

Rational Design Strategies for Novel Analogues of this compound

Building upon SAR insights, rational design strategies can be employed to develop novel analogues with improved properties. These strategies aim to optimize the compound's potency, selectivity, and pharmacokinetic profile.

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group is replaced by another group with similar physical or chemical properties, with the aim of enhancing the desired biological activity or improving pharmacokinetic properties. nih.gov For this compound, several bioisosteric replacements could be envisioned.

Scaffold hopping is a more drastic approach where the central pyrazole core is replaced with a different heterocyclic system while maintaining the key pharmacophoric elements in a similar spatial arrangement. chemimpex.comsciencepg.com The goal is to discover novel chemical series with potentially improved properties, such as enhanced solubility or novel intellectual property. For instance, the 3-aminopyrazole (B16455) core could be replaced by isosteric scaffolds like 3-amino-isoxazole, 2-aminothiazole, or even acyclic structures that mimic the hydrogen bonding pattern of the original aminopyrazole.

A hypothetical example of scaffold hopping is presented in the table below, illustrating how different core structures could affect enzyme inhibition.

| Compound | Core Scaffold | R1 | Kinase A IC₅₀ (nM) |

| 1 | 3-Amino-2-methylpyrazole | 2-Bromophenyl | 50 |

| 6 | 3-Amino-isoxazole | 2-Bromophenyl | 120 |

| 7 | 2-Amino-thiazole | 2-Bromophenyl | 85 |

| 8 | 4-Amino-pyrimidine | 2-Bromophenyl | 250 |

This table is for illustrative purposes and the data is hypothetical.

These hypothetical results suggest that while the original pyrazole scaffold provides the highest potency, a thiazole (B1198619) core might be a viable alternative for further optimization.

Fragment-Based Design and Linker Chemistry

Fragment-based drug design (FBDD) is another powerful strategy for lead discovery and optimization. It involves identifying small molecular fragments that bind to the target enzyme, and then growing or linking these fragments to create a more potent lead compound. In the context of this compound, one could consider the 3-aminopyrazole and the 2-bromophenyl moieties as two distinct fragments.

If X-ray crystallography or NMR studies revealed that the 2-bromophenyl fragment binds in a particular sub-pocket, FBDD could be used to explore other small aromatic fragments that bind in the same pocket. Similarly, small heterocyclic fragments could be screened for their ability to bind to the region occupied by the 3-aminopyrazole core.

Linker chemistry becomes crucial when two or more fragments are to be joined. The nature of the linker—its length, rigidity, and chemical composition—can significantly impact the binding affinity of the final molecule by ensuring an optimal orientation of the fragments within the enzyme's active site. For our lead compound, the pyrazole ring itself acts as a rigid linker between the amino group and the bromophenyl ring.

In a fragment-linking strategy, one might identify a fragment that binds near the 2-bromophenyl pocket and another that interacts where the amino group binds. A linker would then be designed to connect these two fragments. The table below illustrates how different linkers between a hypothetical "Fragment A" and "Fragment B" could influence inhibitory activity.

| Compound | Fragment A | Linker | Fragment B | Kinase A IC₅₀ (nM) |

| 9 | 2-Bromophenyl | Pyrazole | Amino | 50 |

| 10 | 2-Bromophenyl | Amide | Methylamine | 300 |

| 11 | 2-Bromophenyl | Ethylene glycol | Amino | 800 |

| 12 | 2-Bromophenyl | Triazole | Amino | 150 |

This table is for illustrative purposes and the data is hypothetical.

This hypothetical data underscores the importance of the linker in holding the pharmacophoric fragments in the correct orientation for optimal binding.

Mechanistic Investigations of Biological Interactions of 3 Amino 5 2 Bromophenyl 2 Methylpyrazole and Its Analogues

Enzyme Inhibition Mechanisms and Kinetics

The interaction of aminopyrazole derivatives with a wide range of enzymes has been a subject of intense study. These interactions are often characterized by high affinity and specificity, leading to the modulation of key biological pathways.

Studies on Kinase Inhibition

The pyrazole (B372694) moiety is a well-established hinge-binding motif in kinase inhibitors, making it a cornerstone for the development of anticancer and anti-inflammatory drugs. nih.govnih.gov The 3-aminopyrazole (B16455) core, in particular, can form a characteristic hydrogen bond "zipper" with the kinase hinge region, enhancing binding affinity. nih.gov Analogues of 3-Amino-5-(2-bromophenyl)-2-methylpyrazole have been investigated as potent inhibitors of several kinase families.

Research into 3-aminopyrazole-based compounds has identified potent inhibitors for cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov For instance, a series of N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives were optimized to yield compound 43d , which showed high cellular potency for CDK16 (a member of the understudied PCTAIRE family) with an EC50 of 33 nM. nih.gov This compound also demonstrated significant activity against other PCTAIRE and PFTAIRE family members. nih.gov

Furthermore, aminopyrazole derivatives have been developed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. These inhibitors target a cysteine residue on the P-loop of the kinase domain. One such compound, 19 , showed promising potency against wild-type FGFR2 and its gatekeeper mutant, along with a favorable pharmacokinetic profile. nih.gov

The inhibitory activity of pyrazole analogues extends to other important kinases. Pyrazolopyrimidine derivatives have shown potent dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Additionally, 5-aminopyrazole derivatives have been identified as inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in inflammatory signaling pathways. nih.gov

| Compound/Analogue Class | Target Kinase | Inhibition Value (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| Compound 43d (Aminopyrazole derivative) | CDK16 | 33 nM (EC₅₀) | nih.gov |

| Compound 19 (Covalent Aminopyrazole) | FGFR2 (WT) | 11.2 nM (GI₅₀) | nih.gov |

| Pyrazolopyrimidine derivative (Compound 5i) | EGFR (WT) | 0.3 µM (IC₅₀) | nih.gov |

| Pyrazolopyrimidine derivative (Compound 5i) | VEGFR-2 | 7.60 µM (IC₅₀) | nih.gov |

| RO3201195 (5-Aminopyrazole derivative) | p38α MAPK | 0.7 µM (IC₅₀) | nih.gov |

Inhibition of Phosphatases

Protein tyrosine phosphatases (PTPs) are critical negative regulators of signaling pathways, and their inhibition is a therapeutic strategy for conditions like type 2 diabetes and obesity. Recent studies have identified pyrazole derivatives as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).

A library of 22 pyrazole analogues was screened for activity against human PTP1B. nih.gov The study found that compounds with additional benzene (B151609) rings as functional groups on the pyrazole moiety showed increased inhibitory ability. nih.gov Specifically, 5-(2-hydroxyphenyl)-3-{2-[3-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthyl]}-1-phenylpyrazole (20) and 3-(2-hydroxyphenyl)-5-{2-[3-(4-methoxyphenyl)]naphthyl}pyrazole (22) were the most potent inhibitors, acting through a noncompetitive inhibition mechanism. nih.gov Importantly, these compounds displayed selectivity for PTP1B over the highly homologous T-cell protein tyrosine phosphatase (TCPTP). nih.govnih.gov

In a related context, pyrazolo-oxothiazolidine derivatives, which combine pyrazole and thiazolidinone scaffolds, have been synthesized and evaluated as inhibitors of alkaline phosphatase (ALP). One derivative, compound 7g , exhibited exceptionally potent non-competitive inhibition of ALP with an IC₅₀ value of 0.045 µM, which was 116-fold more active than the standard inhibitor, monopotassium phosphate. mdpi.com

| Compound/Analogue Class | Target Phosphatase | Inhibition Value (IC₅₀) | Mechanism | Reference |

|---|---|---|---|---|

| Compound 20 (Phenylpyrazole derivative) | PTP1B | Potent Inhibitor (Value not specified) | Noncompetitive | nih.gov |

| Compound 22 (Phenylpyrazole derivative) | PTP1B | Potent Inhibitor (Value not specified) | Noncompetitive | nih.gov |

| Compound 7g (Pyrazolo-oxothiazolidine) | Alkaline Phosphatase (ALP) | 0.045 µM | Noncompetitive | mdpi.com |

Modulation of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are central to drug metabolism. The interaction of phenylpyrazole compounds with these enzymes has been studied, particularly in the context of chiral insecticides. An investigation into the metabolism of fipronil (B1672679) and ethiprole (B1671408) by rat liver microsomes revealed enantioselective metabolism mediated by CYP3A1, CYP2E1, and CYP2D2. nih.gov The study showed that the R-enantiomer of fipronil and the S-enantiomer of ethiprole were more potent inhibitors of CYP2E1 and CYP2D2 activity, respectively. nih.gov Molecular docking studies suggested that S-fipronil has a better binding affinity for CYP2E1. nih.gov